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Compound of Interest

Compound Name: Telmisartan Amide

Cat. No.: B127455

Application Note and Protocol

This document provides a detailed protocol for a stability-indicating reversed-phase high-
performance liquid chromatography (RP-HPLC) method for the quantitative determination of
telmisartan and its process-related and degradation impurities. This method is crucial for
researchers, scientists, and drug development professionals involved in the quality control and
stability testing of telmisartan in bulk drug substances and pharmaceutical formulations.

Introduction

Telmisartan is a potent, long-acting, non-peptide angiotensin Il receptor antagonist used in the
management of hypertension. To ensure the quality, safety, and efficacy of telmisartan drug
products, a validated stability-indicating analytical method is required to separate and quantify
the active pharmaceutical ingredient (API) from any potential impurities and degradation
products that may form during manufacturing, storage, or under stress conditions. This
application note describes a robust RP-HPLC method that effectively separates telmisartan
from its known impurities and degradation products generated under various stress conditions
as stipulated by the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols
Materials and Reagents

o Telmisartan reference standard and impurity standards
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o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

o Potassium dihydrogen phosphate (AR grade)
o Orthophosphoric acid (AR grade)
 Trifluoroacetic acid (TFA)

o Water (HPLC grade)

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

Hydrogen peroxide (H202)

Instrumentation and Chromatographic Conditions

A summary of the HPLC instrumentation and chromatographic conditions is provided in the
table below.
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Parameter Specification

Agilent 1260 Infinity 1l or equivalent with

HPLC System
UV/PDA detector

Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5

Column )

pm) or equivalent C18 column[1]
Mobile Phase A 0.05% Trifluoroacetic acid in water[1]
Mobile Phase B Acetonitrile[1]

) ) A gradient program is utilized for optimal
Gradient Elution ] o )
separation (refer to specific instrument settings)

Flow Rate 1.0 mL/min
Injection Volume 10 pL
Column Temperature 30 °C[2]
Detection Wavelength 230 nm[1][2]

Preparation of Solutions

2.3.1. Buffer and Mobile Phase Preparation

o Mobile Phase A: Add 0.5 mL of Trifluoroacetic acid to 1000 mL of HPLC grade water and mix
well.

» Mobile Phase B: Use HPLC grade acetonitrile.
2.3.2. Standard Stock Solution Preparation

Accurately weigh and transfer about 25 mg of Telmisartan reference standard into a 25 mL
volumetric flask. Add about 15 mL of methanol and sonicate to dissolve. Make up the volume
with methanol.

2.3.3. Sample Solution Preparation
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Accurately weigh and transfer a quantity of the sample (e.g., powdered tablets) equivalent to
25 mg of Telmisartan into a 25 mL volumetric flask. Add about 15 mL of methanol, sonicate for
15 minutes with intermittent shaking, and then make up the volume with methanol. Centrifuge a
portion of the solution at 5000 rpm for 10 minutes and use the supernatant for analysis.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the
method. The following conditions can be applied to the drug substance or drug product.

o Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCI. Reflux the
solution at 80°C for 2 hours.[2] After cooling, neutralize the solution with 0.1 N NaOH and
dilute to a final concentration of 100 pg/mL with the mobile phase.

o Alkaline Degradation: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH.
Reflux the solution at 80°C for 8 hours.[2] After cooling, neutralize the solution with 0.1 N HCI
and dilute to a final concentration of 100 pg/mL with the mobile phase.

o Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% H20:2. Keep
the solution at room temperature for 2 days.[2] Dilute to a final concentration of 100 pg/mL
with the mobile phase.

o Thermal Degradation: Expose the solid drug substance to a dry heat of 50°C for 1 month.[2]
After exposure, prepare a sample solution at a concentration of 100 pg/mL.

o Photolytic Degradation: Expose the solid drug substance to sunlight (60,000-70,000 lux) for
2 days.[2] After exposure, prepare a sample solution at a concentration of 100 pg/mL.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines to ensure it is
suitable for its intended purpose. A summary of the validation parameters is presented below.
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Validation Parameter Typical Acceptance Criteria

The peak for Telmisartan should be pure and

Specificity well-resolved from impurities and degradation
products.

Linearity Correlation coefficient (r2) = 0.998[2]

Accuracy (% Recovery) 98.0% - 102.0%

Precision (% RSD) <2.0%

Signal-to-noise ratio of 3:1 (e.g., 0.01% w/w for

Limit of Detection (LOD) i ities)[1][3]
impurities

Signal-to-noise ratio of 10:1 (e.g., 0.03% w/w for

Limit of Quantitation (LOQ) mpurities)[L1[3]

The method should remain unaffected by small,
Robustness ] o ]
deliberate variations in method parameters.

Results and Data Presentation
Chromatographic Performance

The method demonstrates good separation of Telmisartan from its known impurities and
degradation products. A typical retention time for Telmisartan is approximately 28.82 minutes
under certain conditions, though this can vary based on the specific column and gradient profile
used.[4]

Forced Degradation Results

Telmisartan is found to be susceptible to degradation under acidic, alkaline, and oxidative
conditions.[2] It is relatively stable under neutral, thermal, and photolytic stress conditions.[2]
The percentage of degradation under various stress conditions is summarized in the table
below.
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Stress Reagent/Condi ) % Degradation
. . Duration Temperature .

Condition tion (Typical)
Acid Hydrolysis 0.1 N HCI 4 hours 60 °C 6.24%][5][6]
Alkaline

) 0.1 N NaOH 4 hours 60 °C 11.69%]6]
Hydrolysis
Oxidation 30% H202 4 hours 60 °C 14.51%]6]
Thermal Dry Heat 48 hours 60 °C 14.9%][6]
Photolytic Sunlight 48 hours Ambient 14.77%][6]

Impurity Profile

The method is capable of separating and quantifying several known process-related and
degradation impurities of Telmisartan.[1] The limit of detection (LOD) and limit of quantitation
(LOQ) for these impurities are typically in the range of 0.01-0.02% and 0.03-0.05% (w/w),
respectively.[1][3]

Visualization of Experimental Workflow
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Sample & Standard Preparation

Prepare Telmisartan

Reference Standard Prepare Sample Solution
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Caption: Workflow for the development and validation of a stability-indicating HPLC method for
Telmisartan.

Conclusion

The described RP-HPLC method is simple, specific, accurate, and precise for the
determination of Telmisartan and its impurities. The method is stability-indicating and can be
effectively used for the routine quality control analysis of Telmisartan in bulk drug and
pharmaceutical dosage forms, as well as for stability studies. The validation data confirms that
the method is suitable for its intended purpose and adheres to the requirements of regulatory
guidelines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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